D-(+)-Maltose Monohydrate-UL-13C12

Isotope Dilution Quantitative Metabolomics Enzymology

Unlike unlabeled maltose or site-specific 13C analogs, D-(+)-Maltose Monohydrate-UL-13C12 delivers full-molecule 13C labeling (+12 Da shift) for unambiguous IDMS quantification, 13C-MFA, and 13C-NMR. This uniform 13C12 standard co-elutes with endogenous maltose yet resolves completely by mass, correcting for ion suppression and matrix effects. Essential for absolute quantification in plant metabolomics, CHO cell bioprocess optimization, enzyme kinetics, and protein-binding studies. Choose the analytical grade engineered for precision—not a generic sugar.

Molecular Formula ¹³C₁₂H₂₄O₁₂
Molecular Weight 372.22
Cat. No. B1161240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Maltose Monohydrate-UL-13C12
Synonyms4-O-α-D-[UL-13C6]Glucopyranosyl-D-[UL-13C6]glucose
Molecular Formula¹³C₁₂H₂₄O₁₂
Molecular Weight372.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(+)-Maltose Monohydrate-UL-13C12: Uniformly 13C‑Labeled Disaccharide for Quantitative Metabolic Tracing and MS Calibration


D-(+)-Maltose Monohydrate-UL-13C12 is a stable isotope‑labeled disaccharide in which all twelve carbon atoms are replaced with the 13C isotope, yielding a molecular formula of (¹³C)₁₂H₂₄O₁₂ and a molecular weight of 372.22 g/mol . This compound is a specialized analytical standard and tracer, not a generic carbohydrate source. Its uniform 13C labeling distinguishes it from unlabeled maltose (MW 360.31) and site‑specifically labeled analogs (e.g., maltose‑1‑¹³C, MW 361.3) , enabling unique applications in isotope dilution mass spectrometry (IDMS), metabolic flux analysis (MFA), and 13C‑NMR spectroscopy where precise, whole‑molecule tracking is required .

Why Unlabeled or Site‑Specifically Labeled Maltose Cannot Substitute for D-(+)-Maltose Monohydrate-UL-13C12 in Critical Quantitative Workflows


Procurement of a generic maltose standard or a site‑specifically 13C‑labeled analog (e.g., maltose‑1‑¹³C) fails to meet the performance requirements of modern quantitative metabolomics and fluxomics. Unlabeled maltose cannot serve as an internal standard for LC‑MS or GC‑MS because it co‑elutes and shares the same m/z as the endogenous analyte, making it impossible to correct for matrix effects and ion suppression . Site‑specifically labeled variants, while useful for tracing the fate of a single carbon atom, do not enable the comprehensive isotopomer analysis or the absolute quantification via full‑molecule isotope dilution that uniform labeling provides [1]. In contrast, D-(+)-Maltose Monohydrate-UL-13C12 is specifically engineered to overcome these limitations, as detailed in the quantitative evidence below.

Quantitative Differentiation of D-(+)-Maltose Monohydrate-UL-13C12: Comparative Evidence for Procurement Decisions


Isotope Dilution Mass Spectrometry (IDMS): Enables Absolute Quantification of Endogenous Maltose at Sub‑mM Resolution

D-(+)-Maltose Monohydrate-UL-13C12 serves as a true isotope dilution internal standard, enabling absolute quantification of unlabeled (¹²C) maltose in complex biological matrices. In a peer‑reviewed study of Arabidopsis chloroplast β‑amylase (BAM3), [UL-¹³C₁₂]maltose was employed at concentrations ranging from 0 to 10 mM in an isotopic dilution method to accurately quantify enzymatically produced [¹²C]maltose, even in the presence of the inhibitor maltotriose [1]. This approach provides a level of quantitative precision unattainable with unlabeled external calibration or site‑specifically labeled internal standards, which do not offer the full mass shift (+12 Da) required for interference‑free quantification in complex extracts [2].

Isotope Dilution Quantitative Metabolomics Enzymology

Metabolic Flux Analysis (MFA): Resolves Complete Carbon Atom Trajectories Versus Single‑Atom Tracing

Uniform ¹³C labeling of all twelve carbon atoms in maltose provides a distinct advantage in metabolic flux analysis (MFA) by generating fully labeled downstream metabolites, which simplifies isotopomer modeling and improves flux resolution. In a study of maltose metabolism in CHO cells, feeding with uniformly ¹³C‑labeled disaccharide enabled tracking of the [M+2] citrate isotopomers, confirming the entry of six ¹³C atoms from labeled glucose into the TCA cycle [1]. In contrast, site‑specifically labeled maltose (e.g., maltose‑1‑¹³C) would only label a single carbon atom, yielding less informative isotopomer distributions and requiring more complex computational deconvolution to resolve metabolic fluxes [2].

Metabolic Flux Analysis ¹³C‑MFA Carbohydrate Metabolism

Sensitivity Enhancement in ¹³C‑NMR: 100% ¹³C Enrichment Enables Detection of Low‑Abundance Metabolites

Natural abundance ¹³C NMR suffers from low sensitivity due to the 1.1% natural abundance of the ¹³C isotope, requiring long acquisition times or high sample concentrations [1]. D-(+)-Maltose Monohydrate-UL-13C12, with a specified isotopic enrichment of ≥98% ¹³C , provides a theoretical sensitivity enhancement of ~89‑fold compared to the same concentration of unlabeled maltose. While site‑specifically labeled maltose (e.g., maltose‑1‑¹³C) enhances only the signal for a single carbon atom, uniform labeling amplifies all twelve carbon resonances, enabling comprehensive structural assignment and dynamic studies of maltose‑protein interactions via 2D and 3D NMR experiments .

¹³C NMR Structural Biology Metabolite Identification

Robustness in Quantitation: Uniform 13C Labeling Eliminates Isotopologue Interference in LC‑MS/MS Assays

In quantitative LC‑MS/MS workflows, the ideal internal standard co‑elutes with the analyte but is completely resolved in the mass spectrometer. D-(+)-Maltose Monohydrate-UL-13C12 achieves a +12 Da mass shift, moving the entire isotopologue cluster well outside the natural isotopologue envelope of unlabeled maltose (which is dominated by M+0 and M+1 peaks) . This eliminates the common problem of isotopic cross‑talk where the internal standard's natural ¹³C isotopologues overlap with the analyte's M+1 or M+2 signals. In contrast, a single‑labeled ¹³C internal standard (Δm/z = +1 Da) often requires complex mathematical correction for this overlap, introducing uncertainty and reducing assay precision [1].

LC‑MS/MS Internal Standardization Bioanalysis

Procurement‑Grade Purity and Isotopic Enrichment: Verified ≥98% 13C Enrichment Ensures Reproducible Tracer Studies

The utility of a 13C‑labeled tracer is directly proportional to its isotopic enrichment. D-(+)-Maltose Monohydrate-UL-13C12 is supplied with a guaranteed minimum isotopic enrichment of 98% 13C and chemical purity of ≥98% . This high enrichment minimizes the presence of residual ¹²C maltose, which would otherwise dilute the tracer and confound metabolic flux calculations or isotope dilution quantitation. In contrast, generic or site‑specifically labeled maltose products may exhibit lower or more variable isotopic enrichment (e.g., 95% for some vendors), leading to batch‑to‑batch variability in tracer experiments .

Isotopic Purity Quality Control Reproducibility

When to Prioritize D-(+)-Maltose Monohydrate-UL-13C12: Evidence‑Driven Application Scenarios


Absolute Quantification of Maltose in Plant Metabolomics Using Isotope Dilution GC‑MS

Researchers quantifying endogenous maltose pools in Arabidopsis thaliana or crop species should prioritize D-(+)-Maltose Monohydrate-UL-13C12 as an internal standard. Its +12 Da mass shift ensures complete chromatographic and mass spectrometric resolution from the unlabeled analyte, enabling accurate correction for matrix effects and derivatization efficiency, as validated in studies of starch metabolism [1].

Resolving Maltose Catabolic Fluxes in Mammalian Cell Culture Bioprocesses

For bioprocess engineers optimizing CHO cell media for monoclonal antibody production, feeding D-(+)-Maltose Monohydrate-UL-13C12 as a tracer enables precise mapping of maltose carbon into glycolysis and the TCA cycle via LC‑MS detection of ¹³C‑enriched isotopologues (e.g., [M+2] citrate) [2]. This information is critical for designing feeding strategies that maximize product titer while minimizing lactate accumulation.

Structural and Dynamic Studies of Maltose‑Binding Proteins via ¹³C NMR

Structural biologists investigating maltose‑protein interactions (e.g., maltose binding protein, MBP) should select D-(+)-Maltose Monohydrate-UL-13C12 for ¹³C NMR experiments. The ~89‑fold sensitivity gain over natural abundance ¹³C NMR enables acquisition of high‑quality 2D and 3D spectra at sub‑mM concentrations, facilitating complete resonance assignment and mapping of binding‑induced chemical shift perturbations .

High‑Precision Enzymology of α‑Glucosidases and β‑Amylases

Enzymologists characterizing the kinetics of maltose‑producing or maltose‑hydrolyzing enzymes (e.g., β‑amylase BAM3, lysosomal acid α‑glucosidase) should employ D-(+)-Maltose Monohydrate-UL-13C12 in isotopic dilution assays. This method provides unambiguous quantification of enzymatically produced ¹²C‑maltose even in the presence of inhibitors or complex substrate mixtures, as demonstrated for Arabidopsis BAM3 [1].

Technical Documentation Hub

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